An In-depth Technical Guide to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a pyrimidine core, a methylpiperazine moiety, and a reactive boronic acid group, make it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of potent enzyme inhibitors, particularly targeting the VCP/p97 ATPase.
Chemical Properties and Data
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a solid organic compound. The presence of the boronic acid functional group allows it to participate in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]
| Property | Value | Reference |
| Chemical Formula | C₉H₁₅BN₄O₂ | [2] |
| Molecular Weight | 222.05 g/mol | [2] |
| CAS Number | 1256355-29-9 | [3] |
| Appearance | Solid (predicted) | [2] |
| SMILES | CN1CCN(CC1)c2ncc(cn2)B(O)O | [2] |
| InChI | 1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-11-6-8(7-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 | [2] |
| InChI Key | FEYYRRPONOKNQL-UHFFFAOYSA-N | [2] |
Safety Information:
| Hazard Statement | Code |
| Acute toxicity, Oral (Category 4) | H302 |
| Signal Word | Warning |
| GHS Pictogram | GHS07 |
This data is based on available information and may not be exhaustive. Always refer to a comprehensive Safety Data Sheet (SDS) before handling.
Synthesis
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (Precursor)
This reaction proceeds via a nucleophilic aromatic substitution.
-
Materials: 2,5-dibromopyrimidine, 1-methylpiperazine, a suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide), and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
-
Procedure:
-
Dissolve 2,5-dibromopyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add 1-methylpiperazine (1.1-1.2 eq) and DIPEA (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine.[4]
-
Step 2: Miyaura Borylation to 2-(4-Methylpiperazino)pyrimidine-5-boronic acid
This step converts the aryl bromide to the corresponding boronic acid (or its pinacol ester).[5][6]
-
Materials: 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄) (2-5 mol%), a base (e.g., potassium acetate - KOAc) (2.0-3.0 eq), and an anhydrous, deoxygenated solvent (e.g., 1,4-dioxane or toluene).
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture to 80-110 °C for several hours (typically 2-24 h), monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the pinacol ester of the target boronic acid. This can often be used directly in subsequent reactions or hydrolyzed to the free boronic acid.
-
For hydrolysis, the pinacol ester can be treated with an aqueous acid (e.g., HCl) or a mild oxidizing agent followed by an aqueous workup to yield 2-(4-Methylpiperazino)pyrimidine-5-boronic acid.
-
Applications in Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of 2-(4-Methylpiperazino)pyrimidine-5-boronic acid in organic synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This powerful palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and various aryl or heteroaryl halides, providing access to a wide array of complex molecular architectures.[7][8]
General Suzuki-Miyaura Coupling Protocol
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
-
Materials: 2-(4-Methylpiperazino)pyrimidine-5-boronic acid (or its pinacol ester) (1.0-1.5 eq), aryl/heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq), and a solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).
-
Procedure:
-
In a reaction vessel, combine the pyrimidine boronic acid, the aryl halide, the palladium catalyst, and the base.
-
Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) until the starting materials are consumed, as monitored by TLC or LC-MS. Microwave irradiation can often be used to shorten reaction times.[8]
-
After cooling, dilute the mixture with an organic solvent and wash with water to remove inorganic salts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
-
Biological Context and Applications in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9][10] Boronic acids have also emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use. The combination of these two moieties in 2-(4-Methylpiperazino)pyrimidine-5-boronic acid makes it and its derivatives attractive candidates for drug discovery programs.
Inhibition of VCP/p97 ATPase
A significant area of interest for pyrimidine-boronic acid derivatives is the inhibition of Valosin-Containing Protein (VCP), also known as p97. VCP is an AAA+ ATPase that plays a crucial role in protein homeostasis by mediating the degradation of misfolded proteins through the ubiquitin-proteasome system (UPS).[9] Dysregulation of VCP/p97 is implicated in various diseases, including cancer, making it an attractive therapeutic target.[11]
A study on novel pyrimidine molecules containing a boronic acid moiety identified potent inhibitors of VCP/p97.[9][10] One particular compound, designated as compound 17 , demonstrated significant enzymatic and cellular activity.
Biological Activity of a Representative Pyrimidine-Boronic Acid VCP/p97 Inhibitor (Compound 17)
| Assay | IC₅₀ | Cell Lines | Reference |
| VCP/p97 Enzymatic Assay | 54.7 nM | - | [10] |
| Anti-proliferative Activity | 2.80 µM | A549 (Non-small cell lung cancer) | [10] |
| Anti-proliferative Activity | 0.86 µM | RPMI8226 (Multiple myeloma) | [10] |
While this data is for a derivative and not the title compound itself, it strongly suggests that the 2-(4-Methylpiperazino)pyrimidine-5-boronic acid scaffold is a promising starting point for the development of VCP/p97 inhibitors.
VCP/p97 Signaling Pathway and Point of Intervention
Caption: Inhibition of the VCP/p97 complex in the UPS pathway.
The diagram illustrates the role of VCP/p97 in recognizing and processing ubiquitinated misfolded proteins for degradation by the proteasome. 2-(4-Methylpiperazino)pyrimidine-5-boronic acid and its derivatives can intervene at this critical step by inhibiting the ATPase activity of VCP/p97, leading to an accumulation of misfolded proteins and ultimately inducing cell death in cancer cells that are often highly dependent on a functional UPS.
Conclusion
2-(4-Methylpiperazino)pyrimidine-5-boronic acid is a high-value chemical entity for both synthetic and medicinal chemists. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions is well-established, providing a reliable method for the construction of complex biaryl and heteroaryl structures. Furthermore, the pyrimidine-boronic acid motif has shown significant promise in the development of targeted therapeutics, particularly as inhibitors of the VCP/p97 ATPase. This technical guide provides researchers and drug development professionals with the foundational knowledge and experimental guidance to effectively utilize this compound in their research and development endeavors. Further investigation into the direct biological activity of the title compound and the optimization of its derivatives could lead to the discovery of novel and potent therapeutic agents.
References
- 1. CAS 1034924-06-5: 2-methylpyrimidine-5-Boronicacid [cymitquimica.com]
- 2. 2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1256355-29-9|(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 5-BROMO-2-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE | 141302-36-5 [chemicalbook.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

